![molecular formula C14H23NO4 B2642534 5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2230799-99-0](/img/structure/B2642534.png)

5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

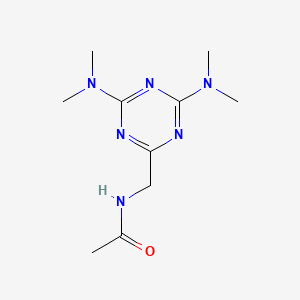

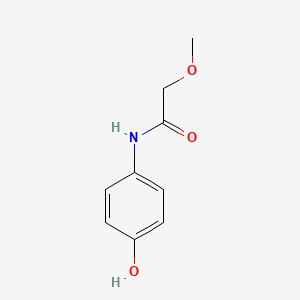

This compound is a derivative of bicyclo[2.2.1]heptane-2-carboxylic acid . It contains a tert-butoxycarbonyl (Boc) protected amino group attached to the 5-position of the bicyclic ring system .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized from bicyclo[2.2.1]heptane-2-carboxylic acid through a series of reactions involving protection of the carboxylic acid group, introduction of the amino group, and subsequent protection of the amino group with a Boc group .Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic [2.2.1]heptane ring system, a carboxylic acid group at the 2-position, and a Boc-protected amino group at the 5-position . The bicyclic ring system consists of two fused cyclopropane rings .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 255.31 .Applications De Recherche Scientifique

- Abstract : Researchers have explored the use of a phosphonium ionic liquid for high-temperature Boc (tert-butoxycarbonyl) deprotection of amino acids and peptides. The ionic liquid demonstrates low viscosity, high thermal stability, and a beneficial effect. It extends the possibility of extracting water-soluble polar organic molecules using ionic liquids .

- Abstract : The compound has been employed in the catalytic protodeboronation of pinacol boronic esters. This reaction sequence has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .

- Abstract : C1-substituted N-tert-butoxycarbonyl-5-syn-tert-amino acids are essentially β-amino acids with restricted degrees of conformational freedom. They have the potential to form oligomers with definite secondary structures .

- Abstract : An ion-radical mechanism likely operates during the incorporation of bromine in the azabicycle of this compound .

- Abstract : Researchers have prepared room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These AAILs expand the applicability of amino acid-based ionic liquids in organic synthesis .

Boc Deprotection in Ionic Liquids

Catalytic Protodeboronation

Conformationally Restricted β-Amino Acids

Ion-Radical Mechanism in Bromination

Amino Acid Ionic Liquids (AAILs)

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-9-4-8(10)6-11(9)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUGUJNHODOZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC2CC1CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2642459.png)

![N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2642461.png)

![N-[2-[2-(2,3-Dihydro-1H-inden-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2642468.png)

![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2642470.png)

![N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642471.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2642474.png)